molecular formula C11H16ClOPS2 B168040 S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate CAS No. 1942-78-5

S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate

Cat. No.: B168040
CAS No.: 1942-78-5
M. Wt: 294.8 g/mol
InChI Key: IEADLNJATHLPCI-UHFFFAOYSA-N
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Description

S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate, commonly known as CMEP, is a synthetic organophosphate compound that has gained significant attention in scientific research due to its unique properties. CMEP is a potent inhibitor of the protein tyrosine phosphatase (PTP) enzyme, which plays a crucial role in regulating various cellular processes.

Scientific Research Applications

CMEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CMEP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, CMEP has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CMEP has been shown to protect against neuronal damage and improve cognitive function.

Mechanism of Action

CMEP exerts its biological effects by inhibiting the S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate enzyme. S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioates are a family of enzymes that play a critical role in regulating various cellular processes, including cell growth, differentiation, and survival. By inhibiting this compound activity, CMEP can modulate the activity of various signaling pathways, leading to altered cellular responses.
Biochemical and Physiological Effects
CMEP has been shown to have several biochemical and physiological effects. In cancer cells, CMEP has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by activating the caspase pathway. In diabetes research, CMEP has been shown to improve insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle cells. In neurodegenerative disorder research, CMEP has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

CMEP has several advantages for use in lab experiments. It is a potent and specific inhibitor of the S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate enzyme, making it a valuable tool for studying the role of S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioates in cellular processes. Additionally, CMEP has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in animal studies. However, CMEP has some limitations. It has low solubility in water, which can limit its use in some experiments. Additionally, CMEP has a short half-life in vivo, which can make it challenging to maintain effective concentrations over extended periods.

Future Directions

There are several future directions for CMEP research. One potential area of research is the development of CMEP derivatives with improved solubility and stability. Additionally, there is a need for further research to understand the specific S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate isoforms that are targeted by CMEP and their role in cellular processes. Finally, there is a need for in vivo studies to determine the safety and efficacy of CMEP as a potential therapeutic agent in various diseases.
Conclusion
CMEP is a synthetic organophosphate compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the this compound enzyme and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to understand the specific mechanisms of CMEP action and its potential therapeutic applications.

Synthesis Methods

CMEP can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with diethyl phosphite to form the corresponding phosphonate ester. In the second step, the phosphonate ester is reacted with carbon disulfide and sodium ethoxide to form CMEP. The overall yield of CMEP synthesis is approximately 50%.

Properties

1942-78-5

Molecular Formula

C11H16ClOPS2

Molecular Weight

294.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClOPS2/c1-4-13-14(15,5-2)16-10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

IEADLNJATHLPCI-UHFFFAOYSA-N

SMILES

CCOP(=S)(CC)SC1=CC(=C(C=C1)Cl)C

Canonical SMILES

CCOP(=S)(CC)SC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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